6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid
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Overview
Description
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a nicotinic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid can undergo several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid involves the following steps:
Protection and Deprotection: The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine.
Fluorine Interaction: The fluorine atom can influence the compound’s reactivity and biological activity by altering electronic properties and steric effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc-protected amino group and are used in peptide synthesis.
Fluorinated nicotinic acids: Compounds with similar structures but different substituents on the nicotinic acid core.
Uniqueness
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid is unique due to the combination of the Boc-protected amino group and the fluorine atom, which provides distinct reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-4-6(9(15)16)8(12)13-7/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJYSMNZZIGPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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